Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups This particular compound features a butan-2-one backbone with an oxime group attached to a 4,6-dimethyl-pyrimidin-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime typically involves the reaction of butan-2-one with hydroxylamine hydrochloride to form the oxime. This reaction is usually carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-2-one oxime: Lacks the pyrimidinyl group, making it less complex.
4,6-Dimethyl-pyrimidin-2-yl oxime: Lacks the butan-2-one backbone.
Acetone oxime: A simpler oxime with a different backbone structure.
Uniqueness
Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime is unique due to the combination of the butan-2-one backbone and the 4,6-dimethyl-pyrimidin-2-yl moiety
Eigenschaften
Molekularformel |
C10H15N3O |
---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
(E)-N-(4,6-dimethylpyrimidin-2-yl)oxybutan-2-imine |
InChI |
InChI=1S/C10H15N3O/c1-5-7(2)13-14-10-11-8(3)6-9(4)12-10/h6H,5H2,1-4H3/b13-7+ |
InChI-Schlüssel |
PSLRCOYPVUDDQW-NTUHNPAUSA-N |
Isomerische SMILES |
CC/C(=N/OC1=NC(=CC(=N1)C)C)/C |
Kanonische SMILES |
CCC(=NOC1=NC(=CC(=N1)C)C)C |
Löslichkeit |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.